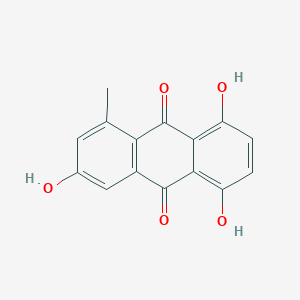
benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol is an organic compound that combines the structural features of benzoic acid and a pyran derivative Benzoic acid is a simple aromatic carboxylic acid, while the pyran derivative is a cyclic ether with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol can be achieved through several synthetic routes. One common method involves the condensation of benzoic acid with a suitable pyran derivative under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Another approach involves the use of alcohol dehydrogenases (ADHs) to catalyze the interconversion between alcohols and aldehydes or ketones. ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media can also improve the solubility of substrates and facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols or alkanes.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, such as halogens or alkyl groups, to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various industrial products
Mecanismo De Acción
The mechanism of action of benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol can be compared with other similar compounds, such as dicarboxylic acids and other pyran derivatives.
Dicarboxylic Acids: These compounds contain two carboxyl groups and exhibit similar chemical behavior and reactivity to monocarboxylic acids.
Pyran Derivatives: These compounds contain a pyran ring and may have various functional groups attached. Examples include 2H-pyran-3-ol and 2-methyl-3,4-dihydro-2H-pyran.
The uniqueness of this compound lies in its combination of benzoic acid and pyran structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
171109-63-0 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
benzoic acid;(2S,3S)-2-methyl-3,4-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C7H6O2.C6H10O2/c8-7(9)6-4-2-1-3-5-6;1-5-6(7)3-2-4-8-5/h1-5H,(H,8,9);2,4-7H,3H2,1H3/t;5-,6-/m.0/s1 |
Clave InChI |
RZJNECVRFOEFHW-LOLRQIBTSA-N |
SMILES isomérico |
C[C@H]1[C@H](CC=CO1)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CC1C(CC=CO1)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)



![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)

![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
